N-benzyl-1-[2-(3-methoxyanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide
Description
This compound belongs to the quinazoline carboxamide family, characterized by a bicyclic quinazoline core substituted with diverse functional groups. The structure includes:
- A benzyl group at the N1 position.
- A prop-2-enyl (allyl) group at the C3 position.
- A 2-(3-methoxyanilino)-2-oxoethyl side chain at the C1 position.
- A carboxamide moiety at the C7 position.
Quinazoline derivatives are frequently explored for their biological activities, including kinase inhibition and anticancer properties.
Properties
CAS No. |
866349-24-8 |
|---|---|
Molecular Formula |
C28H26N4O5 |
Molecular Weight |
498.539 |
IUPAC Name |
N-benzyl-1-[2-(3-methoxyanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide |
InChI |
InChI=1S/C28H26N4O5/c1-3-14-31-27(35)23-13-12-20(26(34)29-17-19-8-5-4-6-9-19)15-24(23)32(28(31)36)18-25(33)30-21-10-7-11-22(16-21)37-2/h3-13,15-16H,1,14,17-18H2,2H3,(H,29,34)(H,30,33) |
InChI Key |
WYESLJKXOGLNTJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C3=C(C=CC(=C3)C(=O)NCC4=CC=CC=C4)C(=O)N(C2=O)CC=C |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-[2-(3-methoxyanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of anthranilic acid derivatives with benzylamine, followed by cyclization and functional group modifications to introduce the desired substituents .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-[2-(3-methoxyanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxy groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen functionalities, while reduction may produce more saturated analogs .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that quinazoline derivatives, including N-benzyl-1-[2-(3-methoxyanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide, exhibit promising anticancer properties. Studies have shown that these compounds can inhibit the proliferation of cancer cells through various mechanisms, such as inducing apoptosis and inhibiting specific signaling pathways associated with tumor growth. For instance, a study demonstrated that certain quinazoline derivatives effectively inhibited the growth of breast and lung cancer cell lines by targeting tyrosine kinases involved in cancer progression .
Anti-inflammatory Properties
The compound also shows potential as an anti-inflammatory agent. Its structural features allow it to modulate inflammatory pathways, making it a candidate for developing new treatments for inflammatory diseases. Research has highlighted the ability of similar compounds to reduce the levels of pro-inflammatory cytokines in vitro, suggesting that this compound may have similar effects .
Material Science
Polymer Synthesis
In material science, the compound can be utilized in synthesizing advanced polymers. Its unique chemical structure allows it to act as a monomer or cross-linking agent in polymerization processes. The resulting polymers may exhibit enhanced thermal stability and mechanical properties, making them suitable for applications in coatings, adhesives, and composite materials .
Biochemical Research
Enzyme Inhibition Studies
this compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. For example, studies have focused on its effects on enzymes related to cancer metabolism and inflammation. Understanding these interactions can lead to insights into disease mechanisms and the development of targeted therapies .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Inhibits cancer cell proliferation; induces apoptosis |
| Anti-inflammatory Properties | Reduces pro-inflammatory cytokines | |
| Material Science | Polymer Synthesis | Enhances thermal stability and mechanical properties |
| Biochemical Research | Enzyme Inhibition Studies | Potential inhibition of enzymes related to metabolism |
Mechanism of Action
The mechanism of action of N-benzyl-1-[2-(3-methoxyanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets can vary depending on the specific biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on modifications to the quinazoline core, substituents, or side chains. Key comparisons are outlined below:
Modifications at the C1 Position
Modifications at the C3 Position
Modifications at the C7 Carboxamide
Biological Activity
N-benzyl-1-[2-(3-methoxyanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a quinazoline core structure, which is known for its diverse pharmacological properties. The presence of the methoxyaniline and prop-2-enyl groups contributes to its unique biological profile.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It potentially modulates the activity of certain receptors, affecting signal transduction pathways associated with cell growth and differentiation.
Anticancer Activity
Recent studies have indicated that compounds structurally similar to N-benzyl-1-[2-(3-methoxyanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline exhibit significant anticancer properties. For instance, molecular docking studies have shown that related compounds can effectively bind to the epidermal growth factor receptor (EGFR), a common target in cancer therapy .
Antioxidant Activity
Research has demonstrated that derivatives of benzyl compounds possess antioxidant capabilities. For example, compounds with similar structures have shown high scavenging activity against free radicals, which is crucial for preventing oxidative stress-related diseases .
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
